molecular formula C15H24N4O3 B3027687 (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate CAS No. 1354020-91-9

(R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B3027687
CAS No.: 1354020-91-9
M. Wt: 308.38
InChI Key: WLTVDSYFDQNMGF-LLVKDONJSA-N
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Description

®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Pyrimidine Moiety: This step involves the coupling of the pyrrolidine intermediate with a pyrimidine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
  • ®-tert-Butyl 3-((6-chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
  • ®-tert-Butyl 3-((6-fluoropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Uniqueness

What sets ®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate apart from similar compounds is the presence of the ethoxy group on the pyrimidine ring. This modification can significantly alter the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable molecule for research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-5-21-13-8-12(16-10-17-13)18-11-6-7-19(9-11)14(20)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTVDSYFDQNMGF-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=NC(=C1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116588
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-ethoxy-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354020-91-9
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-ethoxy-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354020-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(6-ethoxy-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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